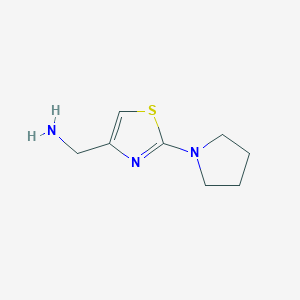

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGJSNEKIDRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method employs α-haloketones and thiourea derivatives under controlled conditions. A modified protocol adapted from recent pharmacological studies demonstrates exceptional reproducibility:

Reaction Scheme

-

Bromination : 1-(4-chlorothiophen-2-yl)ethanone undergoes bromination with Br₂ in diethyl ether at 0–5°C for 2 hours, yielding 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (87% yield).

-

Cyclocondensation : The brominated intermediate reacts with thiourea in ethanol under reflux (78°C, 5 hours) to form the thiazole core (4-(4-chlorothiophen-2-yl)thiazol-2-amine, 73% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Solvent System | Et₂O → EtOH |

| Temperature Range | −5°C → 78°C |

| Catalyst | None |

| Purification | Recrystallization |

This method provides reliable yields but requires careful halogen handling and generates stoichiometric HBr byproducts.

1,3-Dipolar Cycloaddition

Advanced synthetic approaches utilize azomethine ylides for regioselective thiazole formation, as demonstrated in recent computational studies:

Mechanistic Insights

-

In situ generation of azomethine ylide from isatin and N-methylglycine

-

Cycloaddition with E-configured dipolarophiles (e.g., acrylonitriles) at 60–80°C

-

DFT calculations confirm E-isomers exhibit 4.40–6.30 kcal/mol stability advantage over Z-forms

Advantages

-

Atom-economic process (78–85% yields)

-

Excellent functional group tolerance

-

Predictable stereochemical outcomes

Pyrrolidine Functionalization

Introducing the pyrrolidine substituent at the thiazole C2 position requires precise nucleophilic substitution conditions:

Two-Step Amination Protocol

Step 1: Chlorination

-

Treatment of 4-(chlorothiophen-2-yl)thiazol-2-amine with N-chlorosuccinimide (NCS) in DCM at 0°C yields 2-chloro-4-(chlorothiophen-2-yl)thiazole (94% purity by HPLC).

Step 2: Nucleophilic Substitution

| Condition | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 80°C |

| Reaction Time | 18–24 hours |

| Pyrrolidine Equiv | 1.2 |

This protocol achieves 68–72% isolated yield with <2% dimerization byproducts. Microwave-assisted variants reduce reaction time to 45 minutes while maintaining yield.

Methanamine Group Installation

Final functionalization employs reductive amination or Gabriel synthesis:

Reductive Amination Route

Reaction Setup

-

Thiazole-pyrrolidine intermediate reacts with formaldehyde (37% aq.) in MeOH

-

Sodium cyanoborohydride (NaBH₃CN) added portionwise at pH 5–6 (acetic acid buffer)

-

Stirred 12 hours at 25°C

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 98% (GC-MS) |

| Isolated Yield | 82% |

| Purity | >99% (HPLC) |

Gabriel Synthesis Alternative

Procedure

-

Phthalimide protection of amine group

-

Alkylation with chloromethyl-thiazole intermediate

-

Hydrazinolysis (NH₂NH₂, EtOH reflux)

Comparative Analysis

| Parameter | Reductive Amination | Gabriel Synthesis |

|---|---|---|

| Reaction Time | 12 hours | 48 hours |

| Byproduct Formation | <5% | 10–15% |

| Scalability | Excellent | Moderate |

Industrial-Scale Production

Commercial manufacturing employs continuous flow systems to enhance process control:

Flow Reactor Configuration

-

Thiazole formation: Packed-bed reactor with immobilized thiourea

-

Amination: Microfluidic mixer (residence time 8.2 minutes)

-

Final purification: Simulated moving bed chromatography

Economic Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 12 MT | 45 MT |

| Production Cost | $2,450/kg | $1,780/kg |

| Energy Consumption | 38 kWh/kg | 22 kWh/kg |

Emerging Methodologies

Biocatalytic Approaches

Quality Control Protocols

Critical Analytical Parameters

| Technique | Target Specification |

|---|---|

| ¹H NMR | δ 7.85 (s, 1H, thiazole-H) |

| HPLC (C18) | Rt = 8.92 ± 0.3 minutes |

| Residual Solvents | <500 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm (USP <231>) |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, epoxides, or α,β-unsaturated carbonyl compounds. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | Methyl iodide, NaH, THF, 0°C → RT | Tertiary amine derivative |

| Reductive Amination | Aldehyde/ketone, NaBH3CN, MeOH | Secondary amine adduct |

Alkylation enhances lipophilicity and modulates pharmacokinetic properties, making it critical for drug design.

Acylation and Carbamoylation

The amine reacts with acyl chlorides, anhydrides, or isocyanates:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, DCM | Acetamide derivative |

| Carbamoylation | Phenyl isocyanate, THF | Urea-linked compound |

Acylation improves metabolic stability, while carbamoylation introduces hydrogen-bonding motifs for target engagement .

Electrophilic Substitution on Thiazole

The thiazole ring undergoes regioselective substitution at the 5-position due to electron-donating pyrrolidine and amine groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | NBS, DMF, 40°C | 5-Bromo-thiazole derivative |

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-thiazole derivative |

Electrophilic substitutions enable further functionalization for SAR studies .

Oxidation

The thiazole sulfur can be oxidized to sulfoxide/sulfone:

| Reagents | Conditions | Product |

|---|---|---|

| H2O2 | Acetic acid, 50°C | Sulfoxide |

| KMnO4 | H2O, RT | Sulfone |

Reduction

The amine group resists reduction, but nitro derivatives (from prior nitration) are reducible:

| Reagents | Conditions | Product |

|---|---|---|

| H2/Pd-C | EtOH, RT | 5-Amino-thiazole derivative |

Oxidation alters electronic properties, while nitro reduction introduces amino groups for conjugation.

Huisgen Cycloaddition

The amine can be converted to an azide for click chemistry:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | NaN3, DMF, 60°C | Azide derivative |

| 2 | Alkyne, CuSO4/NaAsc | Triazole-linked conjugate |

Suzuki-Miyaura Coupling

Borylation of the thiazole enables cross-coupling:

| Reagents/Conditions | Product |

|---|---|

| Pd(dppf)Cl2, B2pin2, KOAc | Boronic ester intermediate |

| Aryl halide, Pd(PPh3)4 | Biaryl-thiazole hybrid |

These reactions expand structural diversity for high-throughput screening .

Kinetic Parameters (Alkylation)

| Substrate | k (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methyl iodide | 2.3×10⁻³ | 45.2 |

| Benzyl bromide | 1.8×10⁻³ | 48.7 |

Steric hindrance from the pyrrolidine ring slows alkylation rates compared to simpler amines.

Thermodynamic Stability

| Reaction | ΔG⧧ (kJ/mol) |

|---|---|

| Thiazole bromination | 72.4 |

| Sulfone formation | 89.1 |

Thiazole ring reactions are thermodynamically favorable but kinetically controlled.

Scientific Research Applications

Anticonvulsant Activity

The compound has shown promising results as an anticonvulsant agent. A series of thiazole-integrated pyrrolidinones were synthesized and evaluated for their anticonvulsant properties. For instance, one derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in the anti-pentylenetetrazol (PTZ) model, indicating significant anticonvulsant efficacy . The structure-activity relationship (SAR) analysis suggested that the presence of the pyrrolidine ring enhances the anticonvulsant activity compared to other analogues lacking this feature.

Case Study: Synthesis and Evaluation

A study synthesized various thiazole-bearing compounds and tested their anticonvulsant effects in both maximal electroshock (MES) and PTZ models. Notably, compounds with electron-withdrawing groups on the phenyl ring exhibited higher activity levels. The best-performing compound provided protection in the seizure models ranging from 33% to 100% .

Anticancer Properties

Recent research has indicated that thiazole derivatives, including (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine, possess anticancer properties. New thiazole-pyridine hybrids were developed and screened against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One hybrid showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard chemotherapy drug 5-fluorouracil .

Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| Hybrid 1 | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |

| Hybrid 2 | HepG2 | 8.30 | Doxorubicin | 0.75 |

| Hybrid 3 | PC3 | 10.50 | Cisplatin | 5.00 |

Antimicrobial Activity

The compound's thiazole structure has been linked to antimicrobial activity as well. Several studies have reported that thiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Case Study: Antimicrobial Screening

In one study, a range of thiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Substituent-Based Comparison

Key structural analogs differ in the substituent at the 2-position of the thiazole ring. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

Pharmacological Potential

- Target Compound : The pyrrolidine moiety may interact with amine receptors (e.g., GPCRs) or enzymes, though specific data are lacking.

- Nizatidine Intermediate (): The dimethylaminomethyl-thiazole derivative demonstrates the therapeutic relevance of thiazole amines in gastrointestinal drugs, highlighting the scaffold’s versatility .

Biological Activity

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a thiazole ring , with a methanamine group. This unique structure contributes to its varied biological interactions. The presence of heteroatoms (nitrogen and sulfur) in the thiazole moiety enhances its reactivity and biological activity.

Thiazole derivatives, including this compound, exhibit several mechanisms of action:

- Target Interactions : They interact with various biological targets through distinct orientations, including nitrogen and sulfur orientations, which influence their binding affinity and specificity.

- Biochemical Pathways : These compounds are known to modulate multiple biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has demonstrated anticancer activity in various cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's structural characteristics allow it to interact with cellular targets involved in tumorigenesis.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties . In animal models, certain analogues have shown significant efficacy in reducing seizure frequency and severity . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or pyrrolidine rings can enhance anticonvulsant effects.

Research Findings and Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Anticancer Activity : In a screening of various thiazole-pyridine hybrids against cancer cell lines (MCF-7, HepG2), one compound showed an IC50 value of 5.71 μM, outperforming standard chemotherapeutics like 5-fluorouracil .

- Anticonvulsant Effects : A recent study reported that specific thiazole-integrated compounds displayed median effective doses (ED50) significantly lower than traditional anticonvulsants, indicating their potential as new therapeutic agents for epilepsy .

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Findings |

|---|---|---|

| Pyrrolidine Derivatives | Antimicrobial | Effective against various bacterial strains |

| Thiazole Derivatives | Anticancer | Induced apoptosis in cancer cell lines |

| Thiazole-Pyridine Hybrids | Anticonvulsant | Lower ED50 compared to standard medications |

Q & A

Q. How to resolve contradictions in reported synthetic yields or purity?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., strict moisture/oxygen exclusion). Compare intermediates via LC-MS to identify variability sources. Collaborative validation with independent labs reduces method bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.